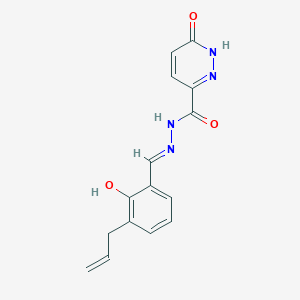
1,6-Dihydropyridazine-3-carboxylic acid, 6-oxo-N2-(3-allyl-2-hydroxybenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its biological activity.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar structures and biological activities.
Hydrazine Derivatives: Compounds that share the hydrazine functional group.
Uniqueness
6-OXO-1,6-2H-PYRIDAZINE-3-CARBOXYLIC ACID (3-ALLYL-2-HO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H14N4O3 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c1-2-4-10-5-3-6-11(14(10)21)9-16-19-15(22)12-7-8-13(20)18-17-12/h2-3,5-9,21H,1,4H2,(H,18,20)(H,19,22)/b16-9+ |
InChI Key |
YNQZLKGUVXJRFJ-CXUHLZMHSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=NNC(=O)C=C2)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















